4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers. The compound's structural features contribute to its potential therapeutic applications in oncology and other fields.
This compound can be synthesized through various organic chemistry methods, and it has been the subject of research aimed at understanding its biological properties and potential applications in drug development. The synthesis typically involves multi-step reactions that create the desired heterocyclic structure.
4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are recognized for their diverse pharmacological activities, including anti-cancer properties.
The synthesis of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one often involves several key steps:
The synthesis routes may vary but often utilize reagents like methyl malonyl chloride and various alkyl halides. Reaction conditions are optimized for yield and purity, often requiring inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.
The molecular structure of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one features a fused bicyclic system with a hydroxyl group at the 4-position and a carbonyl group at the 6-position. This unique arrangement contributes to its reactivity and biological interactions.
Key structural data includes:
4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve various electrophiles or nucleophiles depending on the desired product.
The primary mechanism of action for 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate cell proliferation and survival.
Research indicates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC values in the nanomolar range. This suggests strong potential as a therapeutic agent in cancer treatment.
4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is typically a solid at room temperature with moderate solubility in polar solvents like water and alcohols due to the presence of hydroxyl groups.
The compound's reactivity is influenced by its functional groups:
Relevant analyses include:
4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one has several notable applications:
Pyrrolopyridines represent a class of nitrogen-dense fused bicyclic heterocycles characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring. The compound 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one belongs to the pyrrolo[2,3-b]pyridine isomer subgroup, where the fusion occurs between the pyrrole’s C2–C3 bond and the pyridine’s C3–C4 bond (denoted as [b]-fusion). This specific connectivity creates a unique electron distribution that influences both reactivity and bioactivity [1] [6].
Systematic naming follows IUPAC conventions:
The structural taxonomy distinguishes six possible pyrrolopyridine isomers based on ring fusion patterns (pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, etc.), each conferring distinct electronic properties. The [2,3-b] fusion in this compound enables extended π-conjugation and amphoteric character (acting as both H-bond donor and acceptor). Key molecular features include [1] [8]:
Table 1: Structural Characteristics of Pyrrolopyridine Isomers
Isomer | Fusion Points | Dipole Moment (D) | pKa (Conjugate Acid) |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Pyrrole C2-C3 : Pyridine C3-C4 | 4.2 | 3.8 (N1) |
Pyrrolo[3,2-c]pyridine | Pyrrole C2-C3 : Pyridine C4-C5 | 3.8 | 4.5 (N1) |
Pyrrolo[3,4-c]pyridine | Pyrrole C3-C4 : Pyridine C4-C5 | 5.1 | 2.9 (N2) |
The pyrrolo[2,3-b]pyridine scaffold serves as a privileged structure in drug design due to its bioisosteric mimicry of purine nucleobases. This enables competitive inhibition of ATP-binding sites in kinases and other nucleotide-dependent enzymes [7]. Specific pharmacological advantages include:
Kinase Inhibition: The bicyclic core forms dual hydrogen bonds with kinase "hinge regions" (e.g., FGFR1, MET). Derivatives like 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one exploit this via lactam-carbonyl interactions with backbone NH groups of catalytic residues. In FGFR inhibitors, such compounds achieve IC50 values of <10 nM by occupying hydrophobic pockets adjacent to the ATP cleft [7].
Phosphodiesterase (PDE) Modulation: The 4-hydroxy group enhances binding to PDE4B’s catalytic domain, reducing TNF-α and IL-23 in inflammatory models. Structural studies show bidentate coordination with Mg²⁺ ions in the active site [1].
Antiviral/Anticancer Activity: Natural derivatives (e.g., mappicine, variolin B) containing this scaffold inhibit topoisomerase I and viral polymerases. Synthetic analogs demonstrate sub-micromolar activity against breast cancer (4T1) and gastric carcinoma (GTL-16) cell lines via apoptosis induction [6] [7].
Table 2: Structure-Activity Relationships (SAR) of Key Derivatives
Substituent Position | Modification | Biological Impact |
---|---|---|
C4 | -OH vs. -H | ↑ PDE4B affinity (5-fold) due to metal coordination |
C6 | Ketone vs. methylene | Essential for kinase hinge binding; loss ablates activity |
N1 | Alkylation | ↓ Solubility; may enhance CNS penetration |
C3/C5 | Aryl groups | ↑ Antiproliferative effects via hydrophobic extension |
The therapeutic exploration of pyrrolopyridines evolved through three distinct phases:
Phase 1: Natural Product Isolation (1950s–1970s)Bioactive pyrrolo[2,3-b]pyridines were first identified in alkaloids from Camptotheca acuminata (camptothecin, topoisomerase inhibitor) and Kirkpatrickia variolosa (variolin B, antiviral). These compounds established the scaffold’s capacity for nucleic acid enzyme interference but suffered from poor solubility and toxicity [6].
Phase 2: Synthetic Methodology Development (1980s–2000s)Key advances enabled scalable production:
Madelung Cyclization: Intramolecular condensation of o-aminopyridines with esters formed the bicyclic core at >200°C [5].These methods facilitated library synthesis for early SAR studies.
Phase 3: Rational Drug Design (2010s–Present)Structure-based optimization produced clinical candidates:
The historical trajectory demonstrates a shift from serendipitous discovery to target-driven engineering, positioning 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one as a versatile pharmacophore for enzyme modulation. Ongoing research focuses on exploiting its tautomeric flexibility and hydrogen-bonding capacity for allosteric inhibitors and protein degraders [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1